molecular formula C11H15ClFNO B2803218 (4-Fluorophenyl)(oxolan-2-yl)methanamine hydrochloride CAS No. 1193388-29-2

(4-Fluorophenyl)(oxolan-2-yl)methanamine hydrochloride

Cat. No. B2803218
CAS RN: 1193388-29-2
M. Wt: 231.7
InChI Key: XSDQIOGIBPRABZ-UHFFFAOYSA-N
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Description

“(4-Fluorophenyl)(oxolan-2-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1193388-29-2 . It has a molecular weight of 231.7 and its IUPAC name is (4-fluorophenyl) (tetrahydro-2-furanyl)methanamine hydrochloride . The compound is solid in its physical form .


Physical And Chemical Properties Analysis

“(4-Fluorophenyl)(oxolan-2-yl)methanamine hydrochloride” is a solid . It has a molecular weight of 231.7 .

Scientific Research Applications

Neurokinin-1 Receptor Antagonist

1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride has been identified as a high-affinity, orally active neurokinin-1 (NK1) receptor antagonist. It demonstrated significant effectiveness in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression, showcasing a long central duration of action and high solubility in water of >100 mg/mL (Harrison et al., 2001).

Serotonin 5-HT1A Receptor-Biased Agonists

Novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, including those with a (4-fluorophenyl) substituent, have been designed as "biased agonists" of serotonin 5-HT1A receptors. These compounds exhibited high affinity for the 5-HT1A receptor, significant selectivity against other receptors, and showed potent antidepressant-like activity in preclinical studies, suggesting potential as antidepressant drug candidates (Sniecikowska et al., 2019).

Antiosteoclast Activity

A family of compounds synthesized from (±)-piperidin-2-yl-methanamine demonstrated moderate to high antiosteoclast and osteoblast activity. These findings could have implications for the treatment of diseases affecting bone density and strength, indicating a potential avenue for the development of new treatments for osteoporosis (Reddy et al., 2012).

Antibacterial Activity

Secondary propanaryl-amines derived from 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanamine showed high antibacterial activity. These compounds, including their oxalates and hydrochlorides, may offer new approaches to antibiotic therapy, highlighting the potential for developing new antibacterial agents from this chemical framework (Arutyunyan et al., 2017).

properties

IUPAC Name

(4-fluorophenyl)-(oxolan-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO.ClH/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10;/h3-6,10-11H,1-2,7,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDQIOGIBPRABZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(C2=CC=C(C=C2)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluorophenyl)(oxolan-2-yl)methanamine hydrochloride

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